![molecular formula C22H16BrNO3S B2416242 [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114652-90-2](/img/structure/B2416242.png)
[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is given as 270.12 . For a comprehensive analysis of the physical and chemical properties, further experimental data would be required.Scientific Research Applications
Synthesis Techniques and Computational Studies
One key aspect of the research on this compound involves its synthesis and computational analysis. In a study by Preet and Cannoo (2015), a one-pot synthesis of 1,4-benzothiazines (including similar compounds) was achieved under ultrasonication. They employed various spectroscopic techniques and computational studies, including density functional theory, to understand the compound's structure and properties (Preet & Cannoo, 2015).
Antimicrobial Evaluation
The antimicrobial properties of related compounds have been evaluated. Reddy and Reddy (2016) synthesized substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones, showing in vitro antibacterial activity against various bacterial strains (Reddy & Reddy, 2016).
Antioxidant Properties
Research by Çetinkaya et al. (2012) explored the antioxidant activities of derivatives of this compound. They investigated their radical scavenging activities and compared the results to standard antioxidant compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antiviral and Antifungal Potential
Sharma et al. (2009) synthesized analogues of this compound and evaluated their antimicrobial and antiviral potential. They found certain compounds to be active against specific fungal strains and viruses, suggesting potential antifungal and antiviral applications (Sharma et al., 2009).
Structural and Molecular Analysis
The structural and molecular aspects of related compounds have also been a focus. Borbulevych (2007) detailed the crystal structure of a related compound, highlighting its molecular conformation and intermolecular interactions (Borbulevych, 2007).
Synthesis for Anti-tuberculosis Drug Candidates
Eckhardt et al. (2020) reported on the synthesis of a side product in the creation of benzothiazinone, a class of new anti-tuberculosis drug candidates. This highlights the relevance of related compounds in developing treatments for tuberculosis (Eckhardt et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c1-15-6-8-16(9-7-15)22(25)21-14-24(18-12-10-17(23)11-13-18)19-4-2-3-5-20(19)28(21,26)27/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWDSBTFOQYTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone |
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